molecular formula C19H13Cl2N3O2S B2924914 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 797764-64-8

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No. B2924914
CAS RN: 797764-64-8
M. Wt: 418.29
InChI Key: HZUKJMMSOVUKHP-RGEXLXHISA-N
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Description

The compound is a thiazolidine derivative. Thiazolidine is a heterocyclic compound that consists of a five-membered C3NS ring. The prefix “(Z)” indicates the configuration of the double bond based on the Cahn-Ingold-Prelog priority rules . The “cyano” group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. The “dichlorobenzyl” portion suggests the presence of a benzene ring with two chlorine substitutions and is attached to the rest of the molecule via a carbon atom .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. The E-Z system for naming alkenes could be used to understand the geometric isomers of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The cyano group, for instance, is susceptible to hydrolysis, reduction, and other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of electronegative atoms (like nitrogen in the cyano group and chlorine in the dichlorobenzyl group) would make the compound polar, affecting its solubility, boiling point, etc .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. The presence of the dichlorobenzyl group suggests it could be involved in the creation of molecules with potential antibacterial or antifungal properties . Its structure implies that it could be useful in the development of drugs targeting specific proteins or enzymes within microbial cells.

Molecular Photovoltaics

The structure of this compound suggests its potential use in the design of dye sensitizers for dye-sensitized solar cells (DSSCs). Its conjugated system and electron-withdrawing groups might be advantageous in facilitating electron transfer processes, which are crucial in photovoltaic applications .

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which the compound is used. For example, if this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological macromolecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future directions in the research and application of this compound could involve its potential use in the development of new drugs, given the biological activity associated with thiazolidine derivatives .

properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKJMMSOVUKHP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

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